![molecular formula C24H19N3O4 B11180068 3'-(1,3-benzodioxol-5-ylmethyl)-1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11180068.png)
3'-(1,3-benzodioxol-5-ylmethyl)-1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
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Overview
Description
3’-(1,3-benzodioxol-5-ylmethyl)-1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(1,3-benzodioxol-5-ylmethyl)-1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Indole Synthesis: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Quinazoline Formation: The quinazoline ring is typically formed through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Spiro Linkage Formation: The final step involves the formation of the spiro linkage, which can be achieved through a condensation reaction between the benzodioxole, indole, and quinazoline intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, advanced purification techniques like chromatography and crystallization may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3’-(1,3-benzodioxol-5-ylmethyl)-1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzodioxole, indole, or quinazoline rings are replaced with other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl groups.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of quinazoline derivatives similar to the target compound. Research indicates that derivatives of quinazoline-2,4(1H,3H)-dione exhibit promising activity against various bacterial strains:
- Mechanism of Action : These compounds act as inhibitors of bacterial gyrase and DNA topoisomerase IV, critical enzymes for bacterial DNA replication and transcription. This mechanism is pivotal in combating antibiotic resistance by targeting bacterial strains that are resistant to conventional antibiotics .
-
Efficacy Against Bacterial Strains :
- Studies have shown that certain derivatives exhibit moderate to high antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, one compound demonstrated an MIC (Minimum Inhibitory Concentration) as low as 3.90 µg/mL against S. aureus ATCC 25923 .
Therapeutic Potential
Beyond antibacterial properties, the compound's structural characteristics suggest potential applications in other therapeutic areas:
- Anticancer Activity : The spiro-indole structure is known for its ability to interact with various biological targets involved in cancer progression. Research into similar compounds has indicated potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Compounds with similar scaffolds have been investigated for neuroprotective effects in models of neurodegenerative diseases. The benzodioxole unit may contribute to antioxidant activity, providing a protective effect against oxidative stress in neuronal cells .
Case Study 1: Antibacterial Evaluation
A study focused on the synthesis and evaluation of quinazoline derivatives found that specific modifications at the 1 and 3 positions significantly enhanced antibacterial activity. Compounds incorporating oxadiazole or thiadiazole rings showed increased efficacy against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Case Study 2: Anticancer Screening
Another investigation into spiro-indole derivatives revealed promising results in inhibiting cancer cell lines. The study demonstrated that certain derivatives could induce apoptosis in breast cancer cells through mitochondrial pathways .
Mechanism of Action
The mechanism of action of 3’-(1,3-benzodioxol-5-ylmethyl)-1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzodioxol-5-ylmethyl)-4-(3,4-dimethoxybenzyl)tetrahydro-2-furanol
- Methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
- Methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Uniqueness
3’-(1,3-benzodioxol-5-ylmethyl)-1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is unique due to its spiro linkage, which imparts distinct structural and chemical properties. This spiro structure can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various research applications.
Biological Activity
The compound 3'-(1,3-benzodioxol-5-ylmethyl)-1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a spiro-indole-quinazoline framework and a benzodioxole moiety. The molecular formula is C19H16N2O4, with a molecular weight of approximately 336.34 g/mol. The structural features contribute to its biological properties, including interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C19H16N2O4 |
Molecular Weight | 336.34 g/mol |
IUPAC Name | This compound |
Anticancer Activity
Recent studies have indicated that the compound exhibits significant anticancer activity across various cancer cell lines. It has been shown to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
The anticancer effects are primarily mediated through:
- Inhibition of cell proliferation : The compound disrupts cell cycle progression.
- Induction of apoptosis : It activates caspase cascades leading to programmed cell death.
- Modulation of signaling pathways : It may inhibit critical signaling pathways such as PI3K/Akt and MAPK/ERK.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against several bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Case Study
In a study evaluating the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antibacterial activity.
Neuroprotective Effects
Emerging research suggests that the compound may possess neuroprotective properties. It has been studied for its potential in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of the compound. For example:
- Study on Tumor Growth Inhibition : In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with moderate bioavailability.
Table 2: Summary of Biological Activities
Properties
Molecular Formula |
C24H19N3O4 |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-1'-methylspiro[1H-quinazoline-2,3'-indole]-2',4-dione |
InChI |
InChI=1S/C24H19N3O4/c1-26-19-9-5-3-7-17(19)24(23(26)29)25-18-8-4-2-6-16(18)22(28)27(24)13-15-10-11-20-21(12-15)31-14-30-20/h2-12,25H,13-14H2,1H3 |
InChI Key |
ZTCFYWVPFRBWAY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)NC4=CC=CC=C4C(=O)N3CC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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